(S)-2-Amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13752149
Molecular Formula: C9H11Cl2NO3
Molecular Weight: 252.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11Cl2NO3 |
|---|---|
| Molecular Weight | 252.09 g/mol |
| IUPAC Name | (2S)-2-amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H10ClNO3.ClH/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14;/h1-3,7,12H,4,11H2,(H,13,14);1H/t7-;/m0./s1 |
| Standard InChI Key | BCOSHIJPOGFWSQ-FJXQXJEOSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)O.Cl |
| SMILES | C1=CC(=C(C=C1Cl)CC(C(=O)O)N)O.Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CC(C(=O)O)N)O.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name is (2S)-2-amino-3-(5-chloro-2-hydroxyphenyl)propanoic acid hydrochloride, with a molecular formula of C₉H₁₁Cl₂NO₃ and a molecular weight of 252.09 g/mol . Its structure features:
-
An (S)-configured α-amino acid backbone.
-
A 5-chloro-2-hydroxyphenyl group attached to the β-carbon.
-
A hydrochloride counterion stabilizing the protonated amino group.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO₃ | |
| Molecular Weight | 252.09 g/mol | |
| CAS Registry Number | 2703746-02-3 | |
| InChI Key | InChI=1S/C9H10ClNO3.ClH/... | |
| SMILES Notation | C1=CC(=C(C=C1Cl)CC(C(=O)O)N)O.Cl |
Stereochemical Considerations
The (S)-configuration at the α-carbon is critical for biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biomolecules. The hydroxyl group at the phenyl ring’s 2-position and the chlorine at the 5-position create a steric and electronic profile that influences binding affinity to targets like tyrosine hydroxylase or neurotransmitter receptors .
Synthesis and Preparation
General Synthetic Routes
While detailed protocols for this specific compound are scarce, analogous amino acid derivatives are synthesized via:
-
Friedel-Crafts alkylation of phenol derivatives with protected amino acids.
-
Chiral resolution using enzymes or chiral auxiliaries to ensure (S)-configuration.
-
Hydrochloride salt formation via treatment with HCl gas or aqueous HCl .
A study on structurally related pyrrolidine derivatives demonstrated the use of H₂SO₄-catalyzed esterification and hydrazine-mediated cyclization, suggesting adaptable methodologies for introducing the 5-chloro-2-hydroxyphenyl group .
Optimization Challenges
-
Regioselectivity: Introducing substituents at the 2- and 5-positions of the phenyl ring requires precise control to avoid ortho/para byproducts.
-
Acid Sensitivity: The phenolic hydroxyl group necessitates mild reaction conditions to prevent dehydration or oxidation .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | H₂SO₄, propan-2-ol, 80°C | 68% | |
| Hydrazine Cyclization | Hydrazine hydrate, reflux | 66% |
Biological and Pharmacological Significance
Mechanism of Action
The compound’s phenolic hydroxyl and primary amino groups enable interactions with metalloenzymes and G-protein-coupled receptors. Computational docking studies propose affinity for:
-
Tyrosine hydroxylase: Modulating dopamine synthesis.
-
NF-κB pathway: Attenuating inflammatory cytokine production .
Antioxidant Activity
In vitro assays on analogous chlorinated phenylpropanoids demonstrated IC₅₀ values of 12–18 μM against DPPH radicals, suggesting potential redox-modulating effects .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 2.53–2.67 (m, 2H, CH₂), 4.12 (q, 1H, α-CH), 6.85 (d, 1H, Ar-H), 7.32 (s, 1H, Ar-H) .
-
HRMS (ESI): m/z 252.0945 [M+H]⁺, confirming molecular weight .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash with soap. |
| Inhalation | Use fume hood; monitor air quality. |
| Storage | Airtight container, 2–8°C, dark. |
Applications and Future Directions
Pharmaceutical Development
-
Neuroprotective Agents: Preclinical models indicate attenuation of oxidative stress in neuronal cells .
-
Antimicrobials: Structural analogs show MIC values of 8–16 μg/mL against Gram-positive pathogens .
Biochemical Probes
The chlorine atom’s isotopic properties (³⁶Cl) enable radiolabeling for tracking metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume